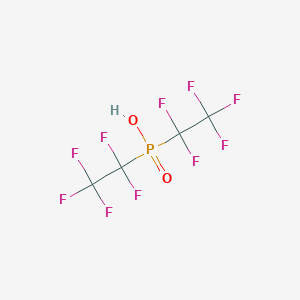

Bis(pentafluoroethyl)phosphinic acid

Cat. No. B8360660

Key on ui cas rn:

103321-11-5

M. Wt: 302.01 g/mol

InChI Key: YSRVDLQDMZJEDO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09346838B2

Procedure details

12.01 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, are initially introduced in a 100 ml glass round-bottomed flask and warmed (120° C. oil-bath temperature). A cooled (−30° C. to −35° C.) intensive reflux condenser is connected downstream of the flask. A 250 ml glass round-bottomed flask containing dry ice is connected via a T-piece so that gaseous CO2 is forced through the phosphorane liquid. The liquid is stirred at 120° C. for 6 h. In this time, a total of about 400 g (9 mol) of CO2 are bubbled through the hot liquid. After 6 h, the condenser temperature is warmed to −5° C. The clear and colourless liquid remaining (4.53 g) consists of (C2F5)3PF2 (49%), (C2F5)3P═O (49%) and (C2F5)2P(O)OH (2%). Tris(pentafluoroethyl)phosphine oxide, (C2F5)3P═O, is isolated from the reaction mixture by distillation.

[Compound]

Name

(C2F5)3PF2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

(C2F5)3PF2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([P:8]([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])(F)F)([F:7])[C:3]([F:6])([F:5])[F:4].C(=O)=[O:26].[PH5].[P:29]([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])([C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38])[C:30]([C:33]([F:36])([F:35])[F:34])([F:32])[F:31].P(O)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O>>[F:1][C:2]([P:8](=[O:26])([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])([F:7])[C:3]([F:6])([F:5])[F:4].[P:29]([C:30]([C:33]([F:34])([F:35])[F:36])([F:31])[F:32])([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])[C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)O

|

Step Two

|

Name

|

|

|

Quantity

|

12.01 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(F)(F)F)(F)P(F)(F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

|

[Compound]

|

Name

|

(C2F5)3PF2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[PH5]

|

Step Six

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Seven

[Compound]

|

Name

|

(C2F5)3PF2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The liquid is stirred at 120° C. for 6 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A cooled (−30° C. to −35° C.) intensive reflux condenser

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 6 h

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the condenser temperature is warmed to −5° C

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09346838B2

Procedure details

12.01 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, are initially introduced in a 100 ml glass round-bottomed flask and warmed (120° C. oil-bath temperature). A cooled (−30° C. to −35° C.) intensive reflux condenser is connected downstream of the flask. A 250 ml glass round-bottomed flask containing dry ice is connected via a T-piece so that gaseous CO2 is forced through the phosphorane liquid. The liquid is stirred at 120° C. for 6 h. In this time, a total of about 400 g (9 mol) of CO2 are bubbled through the hot liquid. After 6 h, the condenser temperature is warmed to −5° C. The clear and colourless liquid remaining (4.53 g) consists of (C2F5)3PF2 (49%), (C2F5)3P═O (49%) and (C2F5)2P(O)OH (2%). Tris(pentafluoroethyl)phosphine oxide, (C2F5)3P═O, is isolated from the reaction mixture by distillation.

[Compound]

Name

(C2F5)3PF2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

(C2F5)3PF2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([P:8]([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])(F)F)([F:7])[C:3]([F:6])([F:5])[F:4].C(=O)=[O:26].[PH5].[P:29]([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])([C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38])[C:30]([C:33]([F:36])([F:35])[F:34])([F:32])[F:31].P(O)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O>>[F:1][C:2]([P:8](=[O:26])([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])([F:7])[C:3]([F:6])([F:5])[F:4].[P:29]([C:30]([C:33]([F:34])([F:35])[F:36])([F:31])[F:32])([C:44]([C:47]([F:50])([F:49])[F:48])([F:46])[F:45])[C:37]([C:40]([F:43])([F:42])[F:41])([F:39])[F:38]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)O

|

Step Two

|

Name

|

|

|

Quantity

|

12.01 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(F)(F)F)(F)P(F)(F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

|

[Compound]

|

Name

|

(C2F5)3PF2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[PH5]

|

Step Six

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Seven

[Compound]

|

Name

|

(C2F5)3PF2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The liquid is stirred at 120° C. for 6 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A cooled (−30° C. to −35° C.) intensive reflux condenser

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 6 h

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the condenser temperature is warmed to −5° C

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |